molecular formula C13H15N3O4 B7700807 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7700807
M. Wt: 277.28 g/mol
InChI Key: QYNIHQGTODOCOQ-UHFFFAOYSA-N
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Description

The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide” belongs to the class of organic compounds known as oxadiazoles . It contains a 1,2,4-oxadiazole ring, which is a heterocyclic ring consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. The compound also contains a dimethoxyphenyl group and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, the dimethoxyphenyl group, and the propanamide group would all contribute to its overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Without specific studies or resources, it’s difficult to provide a detailed analysis of the mechanism of action of this compound .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-18-9-4-3-8(7-10(9)19-2)13-15-12(20-16-13)6-5-11(14)17/h3-4,7H,5-6H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNIHQGTODOCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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